molecular formula C12H14O5 B028312 1-(3,5-Diacetoxyphenyl)-1-ethanol CAS No. 847862-83-3

1-(3,5-Diacetoxyphenyl)-1-ethanol

Cat. No.: B028312
CAS No.: 847862-83-3
M. Wt: 238.24 g/mol
InChI Key: YVKHJEUIXBRIKR-UHFFFAOYSA-N
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Description

1-(3,5-Diacetoxyphenyl)-1-ethanol is an organic compound characterized by the presence of acetoxy and phenyl groups attached to an ethanol backbone. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Diacetoxyphenyl)-1-ethanol typically involves the acetylation of 3,5-dihydroxyacetophenone followed by reduction. One common method includes the reaction of 3,5-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst to form 3,5-diacetoxyacetophenone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Diacetoxyphenyl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-diacetoxybenzoic acid, while reduction may produce 1-(3,5-dihydroxyphenyl)-1-ethanol .

Scientific Research Applications

1-(3,5-Diacetoxyphenyl)-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Diacetoxyphenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[3-acetyloxy-5-(1-hydroxyethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHJEUIXBRIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464076
Record name 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847862-83-3
Record name 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847862-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 ml autoclave was charged with 20 g (85 mmol) of 3,5-diacetoxyacetophenone, 2 g of palladium on charcoal (catalyst E101 CA/W 5%, Degussa, Germany) and 350 ml of methanol. The autoclave was flushed three times with hydrogen (3 bar), the mixture was stirred and hydrogenation was carried out at 30 bar hydrogen pressure for two hours. After flushing the solution twice with 3 bar nitrogen the catalyst was removed by filtration over Hyflo Super Cel®. Evaporation of the solvent left 19.2 g of a slightly brown oil, which was further purified by flash-chromatography on silica gel using n-hexane/ethyl acetate (5:2) as eluent mixture giving 18.4 g of 1-(1-hydroxyethyl)-3,5-diacetoxybenzene as a colorless oil (81 mmol, GC 98%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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